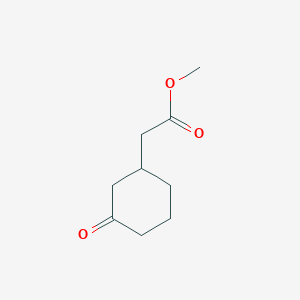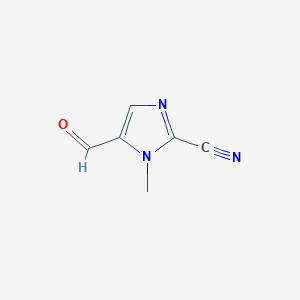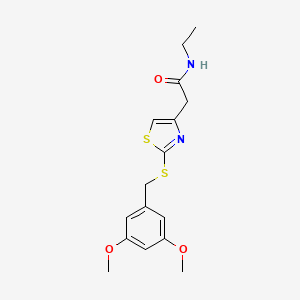![molecular formula C15H18F3N3O2 B2785020 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240935-82-3](/img/structure/B2785020.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide works by irreversibly binding to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancy cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancy cells, inhibit B-cell receptor signaling, and decrease the production of pro-inflammatory cytokines. These effects are mediated by the inhibition of BTK and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide is its high potency and specificity for BTK, which reduces the potential for off-target effects. However, this compound has a relatively short half-life and requires frequent dosing, which may limit its efficacy in clinical settings.
Direcciones Futuras
Future research on N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide could focus on optimizing its pharmacokinetic properties to improve its efficacy in clinical settings. Additionally, this compound could be evaluated in combination with other targeted therapies or immunotherapies to enhance its anti-tumor effects. Finally, the potential role of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma, could be explored.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide involves a series of chemical reactions, starting with the reaction of 2-(trifluoromethoxy)aniline with 1-cyano-1,2-dimethylpropene to form the intermediate N-(1-cyano-1,2-dimethylpropyl)-2-(trifluoromethoxy)aniline. This intermediate is then reacted with ethyl chloroacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancy cells.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-10(2)14(3,9-19)21-13(22)8-20-11-6-4-5-7-12(11)23-15(16,17)18/h4-7,10,20H,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDAQBTKGWOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)


![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2784957.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)